3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Description
Scientific Research Applications
Sulfoxide Thermolysis
The study on sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters reveals the intriguing influence of solvents like toluene and acetic acid on the regioselectivity of the elimination process. This research provides insights into the selective formation of vinylogous urethanes and α-aminomethyl enoates, contributing to the understanding of solvent effects in chemical reactions involving sulfoxide derivatives (Bänziger, Klein, & Rihs, 2002).
Enamine Oxidation and Aziridination
The synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles via enamine oxidation and aziridination explores the reactivity of N-sulfonyl heterocyclic enamines. This study contributes to the development of methods for creating 2,3-dihydroxypyrrolidines and piperidines, expanding the toolbox for synthesizing nitrogen-containing heterocycles (Sunose et al., 1998).
Heteroannulation Reactions
Research on Bohlmann-Rahtz heteroannulation reactions for the synthesis of dimethyl sulfomycinamate illustrates a method for constructing 2,3,6-trisubstituted pyridines. This process demonstrates total regiocontrol and provides a pathway for synthesizing complex molecules relevant to antibiotic research (Bagley et al., 2005).
Polyhydroxylated Piperidines Synthesis
The methods for synthesizing polyhydroxylated piperidines by diastereoselective dihydroxylation provide valuable insights into the creation of aza-C-linked disaccharide derivatives. This research has implications for developing potent inhibitors for oligosaccharide-processing enzymes, offering potential therapeutic applications (Kennedy, Nelson, & Perry, 2005).
Properties
IUPAC Name |
3-[(1-methylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(19,20)18-8-6-12(7-9-18)11-21-15-10-13-4-2-3-5-14(13)16-17-15/h10,12H,2-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJHXDVDSPNREK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NN=C3CCCCC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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